molecular formula C17H13BrClN3OS B2486912 N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851132-86-0

N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2486912
CAS No.: 851132-86-0
M. Wt: 422.73
InChI Key: JJRDTDKWRZHVJR-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a bromophenyl group, a chlorophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with 3-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to form the imidazole ring. The final step involves the acylation of the imidazole derivative with chloroacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like methoxy or tert-butyl groups.

Scientific Research Applications

N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The bromophenyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-((1-(3-bromophenyl)-1H-imidazol-2-yl)thio)acetamide
  • N-(4-fluorophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
  • N-(4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the specific combination of bromophenyl and chlorophenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClN3OS/c18-12-4-6-14(7-5-12)21-16(23)11-24-17-20-8-9-22(17)15-3-1-2-13(19)10-15/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRDTDKWRZHVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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